

# A Technical Guide to the Spectroscopic Data of 3-Cyclobutyl-3-oxopropanal

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## Compound of Interest

Compound Name: 3-Cyclobutyl-3-oxopropanal

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**Abstract:** This guide provides a detailed analysis of the predicted spectroscopic data for **3-cyclobutyl-3-oxopropanal**, a unique  $\beta$ -ketoaldehyde. Due to the limited availability of experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein serve as a valuable resource for researchers in compound identification, characterization, and method development.

## Introduction: Structure and Tautomerism

**3-Cyclobutyl-3-oxopropanal** ( $C_7H_{10}O_2$ ) is a dicarbonyl compound featuring a cyclobutyl ketone and an aldehyde functional group separated by a methylene bridge.<sup>[1]</sup> A critical feature of  $\beta$ -dicarbonyl compounds is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by factors such as solvent polarity and temperature, and significantly impacts the compound's spectroscopic profile. Understanding this keto-enol tautomerism is fundamental to the accurate interpretation of the NMR and IR data.

Caption: Keto-enol tautomerism of **3-cyclobutyl-3-oxopropanal**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of **3-cyclobutyl-3-oxopropanal**, including the relative populations of its tautomers.

## Predicted $^1\text{H}$ NMR Data

The proton NMR spectrum is expected to show distinct signals for both the keto and enol forms. The integration of these signals can be used to determine the keto-enol ratio under the given analytical conditions. Protons on carbons adjacent to carbonyl groups are typically deshielded and appear in the 2.0-2.5 ppm range.<sup>[2][3]</sup> Aldehydic protons are highly characteristic, appearing far downfield around 9-10 ppm.<sup>[2][3][4][5]</sup>

Assignment (Keto Form)	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehyde H	9.7 - 9.8	Triplet	~2-3
$\alpha$ -Methylene H <sub>2</sub>	3.5 - 3.7	Triplet	~2-3
Cyclobutyl H ( $\alpha$ to C=O)	3.0 - 3.3	Multiplet	-
Cyclobutyl H ( $\beta$ , $\gamma$ )	1.8 - 2.4	Multiplet	-

Assignment (Enol Form)	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Enolic OH	12.0 - 15.0	Broad Singlet	-
Vinylic H	5.5 - 5.8	Singlet/Doublet	-
Cyclobutyl H ( $\alpha$ to C=O)	2.8 - 3.1	Multiplet	-
Cyclobutyl H ( $\beta$ , $\gamma$ )	1.7 - 2.3	Multiplet	-

## Predicted $^{13}\text{C}$ NMR Data

The carbon NMR spectrum will also reflect the presence of both tautomers. Carbonyl carbons are highly deshielded and appear significantly downfield.<sup>[2]</sup>

Assignment (Keto Form)	Predicted Chemical Shift ( $\delta$ , ppm)
Ketone C=O	205 - 215
Aldehyde C=O	195 - 205
$\alpha$ -Methylene C	45 - 55
Cyclobutyl C ( $\alpha$ to C=O)	40 - 50
Cyclobutyl C ( $\beta$ , $\gamma$ )	15 - 30

Assignment (Enol Form)	Predicted Chemical Shift ( $\delta$ , ppm)
Ketone C=O	185 - 195
Vinylic C-H	95 - 105
Vinylic C-OH	170 - 180
Cyclobutyl C ( $\alpha$ to C=O)	35 - 45
Cyclobutyl C ( $\beta$ , $\gamma$ )	15 - 30

## Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

## Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl functional groups present in the molecule. The position of the C=O stretching vibration is sensitive to the molecular environment.

## Predicted IR Absorption Data

The IR spectrum will show characteristic strong absorptions for the carbonyl groups. Saturated aldehydes typically show a C=O stretch around  $1730\text{ cm}^{-1}$ , while saturated ketones absorb near  $1715\text{ cm}^{-1}$ .<sup>[4][5]</sup> The aldehyde C-H stretch appears as two weak bands around  $2720$  and  $2820\text{ cm}^{-1}$ . The enol form will exhibit a broad O-H stretch and a C=C stretch, along with a shifted C=O absorption due to conjugation.

Vibrational Mode	Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch (Aldehyde)	Keto Form	~1730	Strong
C=O Stretch (Ketone)	Keto Form	~1715	Strong
C-H Stretch (Aldehyde)	Keto Form	~2720, ~2820	Weak
C-H Stretch (Alkyl)	Both Forms	2850-3000	Medium-Strong
O-H Stretch (Enol)	Enol Form	2500-3300	Broad, Strong
C=O Stretch (Conjugated Ketone)	Enol Form	~1650-1670	Strong
C=C Stretch (Enol)	Enol Form	~1600-1640	Medium

## Experimental Protocol: IR Spectroscopy

Caption: General workflow for ATR-FTIR spectroscopy.

## Mass Spectrometry (MS)

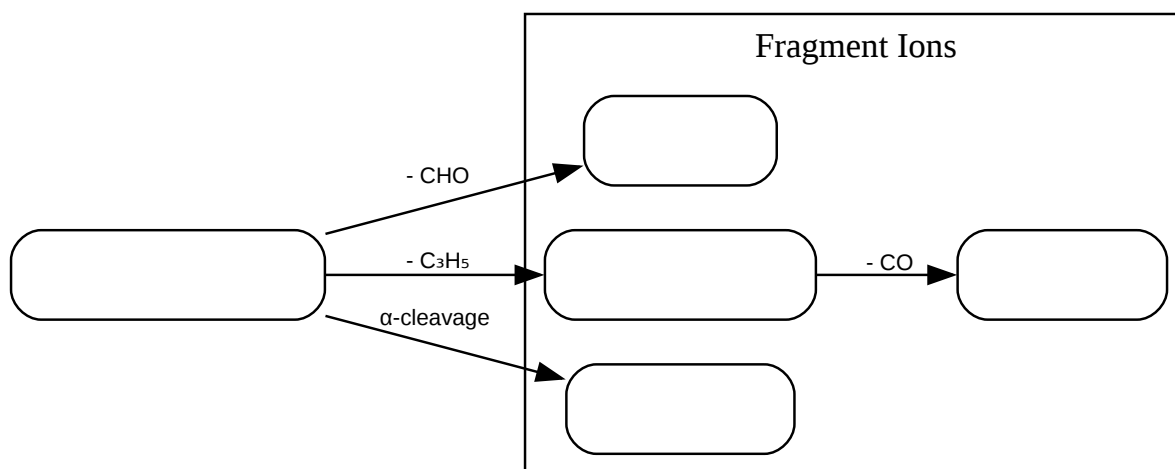
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

## Predicted Mass Spectrometry Data

The molecular formula of **3-cyclobutyl-3-oxopropanal** is C<sub>7</sub>H<sub>10</sub>O<sub>2</sub>, giving it a molecular weight of 126.15 g/mol .<sup>[1]</sup> The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 126. Key fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement.<sup>[6][7]</sup>

m/z	Predicted Fragment Ion	Fragmentation Pathway
126	$[\text{C}_7\text{H}_{10}\text{O}_2]^+$	Molecular Ion ( $\text{M}^+$ )
97	$[\text{M} - \text{CHO}]^+$	$\alpha$ -cleavage (loss of formyl radical)
83	$[\text{M} - \text{C}_3\text{H}_5]^+$	$\alpha$ -cleavage (loss of cyclobutyl radical)
71	$[\text{C}_4\text{H}_7\text{O}]^+$	Cleavage of the C-C bond between the carbonyls
55	$[\text{C}_4\text{H}_7]^+$	Cyclobutyl cation
43	$[\text{C}_2\text{H}_3\text{O}]^+$	Acylium ion from $\alpha$ -cleavage

## Predicted Fragmentation Pathways



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Caption: Predicted major fragmentation pathways for **3-cyclobutyl-3-oxopropanal**.

## Experimental Protocol: Mass Spectrometry

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## Sources

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